molecular formula C9H18NNaS2 B7822090 sodium;N,N-dibutylcarbamodithioate

sodium;N,N-dibutylcarbamodithioate

Cat. No.: B7822090
M. Wt: 227.4 g/mol
InChI Key: HUMLQUKVJARKRN-UHFFFAOYSA-M
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Description

Sodium;N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C₉H₁₈NNaS₂. It is commonly used as a reagent in various chemical processes and has applications in the rubber industry as a vulcanization accelerator .

Scientific Research Applications

Sodium;N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;N,N-dibutylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dibutylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows: [ \text{CS}_2 + \text{C}8\text{H}{19}\text{N} + \text{NaOH} \rightarrow \text{C}9\text{H}{18}\text{NNaS}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a solution of dibutylamine and sodium hydroxide under controlled temperature and pH conditions. The product is then isolated by filtration and purified through recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Halides, thiols.

Major Products:

Mechanism of Action

The mechanism of action of sodium;N,N-dibutylcarbamodithioate involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can inhibit the activity of metalloenzymes by binding to their active sites. The compound’s dithiocarbamate group interacts with metal ions, disrupting their normal function and leading to enzyme inhibition .

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Sodium dimethyldithiocarbamate

Comparison: Sodium;N,N-dibutylcarbamodithioate is unique due to its longer alkyl chains, which provide greater hydrophobicity compared to its ethyl and methyl counterparts. This increased hydrophobicity can enhance its interaction with hydrophobic substrates and improve its efficacy in certain applications .

Properties

IUPAC Name

sodium;N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMLQUKVJARKRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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